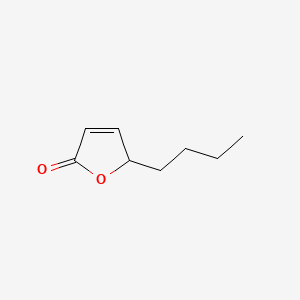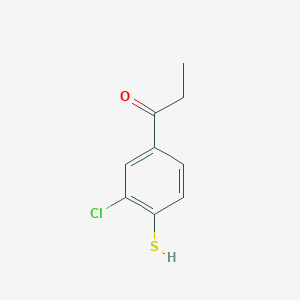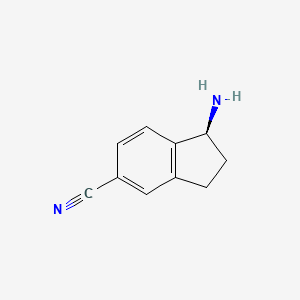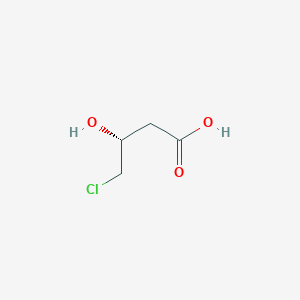
Butanoic acid, 4-chloro-3-hydroxy-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is a chiral compound with the molecular formula C4H7ClO3. It is a derivative of butanoic acid, featuring a chlorine atom at the fourth position and a hydroxyl group at the third position. The (3R) configuration indicates the specific spatial arrangement of the hydroxyl group, which is crucial for its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- can be achieved through several methods:
Chlorination of 3-Hydroxybutanoic Acid: This method involves the chlorination of 3-hydroxybutanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the fourth position.
Hydroxy Group Introduction: Another approach is to start with 4-chlorobutanoic acid and introduce the hydroxyl group at the third position through a hydroxylation reaction using appropriate oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- typically involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxobutanoic acid
Reduction: Reformation of 4-chloro-3-hydroxybutanoic acid
Substitution: Formation of 4-hydroxy-3-hydroxybutanoic acid or 4-amino-3-hydroxybutanoic acid
Aplicaciones Científicas De Investigación
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-hydroxy-: Lacks the chlorine atom at the fourth position, resulting in different chemical and biological properties.
Butanoic acid, 4-chloro-: Lacks the hydroxyl group at the third position, affecting its reactivity and applications.
Uniqueness
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Its chiral nature further adds to its specificity in interactions with biological molecules.
Propiedades
Fórmula molecular |
C4H7ClO3 |
|---|---|
Peso molecular |
138.55 g/mol |
Nombre IUPAC |
(3R)-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m1/s1 |
Clave InChI |
AKDAXGMVRMXFOO-GSVOUGTGSA-N |
SMILES isomérico |
C([C@H](CCl)O)C(=O)O |
SMILES canónico |
C(C(CCl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
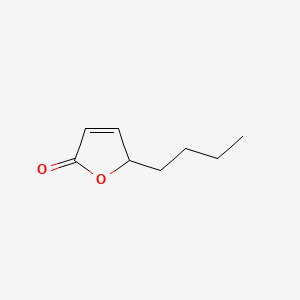
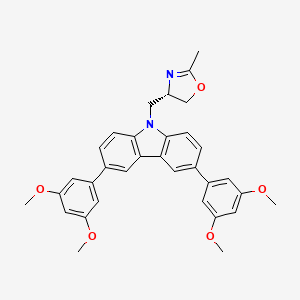
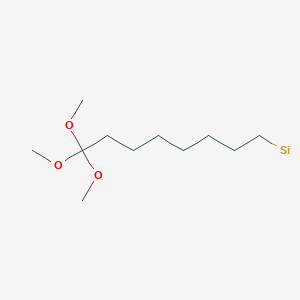

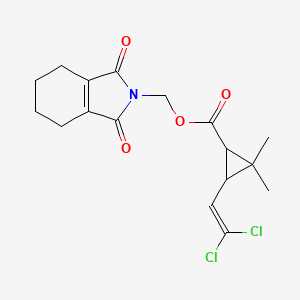
![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
